Methyl(4-(methylthio)phenyl)(phenyl)-l4-sulfaneyl trifluoromethanesulfonate

Photoacid generator UV-Vis absorption Photolithography

Researchers requiring i-line (365 nm) or 405 nm LED photoacid generation without sensitizing dyes face limited PAG options. This 4-methylthio-substituted triarylsulfonium triflate (λmax 290 nm, mp 76-79 °C) enables direct photoactivation at wavelengths inaccessible to unsubstituted TPS-Tf. • Enables photoresist-free sol-gel metal oxide patterning (IGZO, ZTO) at 5 wt% loading • Outperforms TPS-Tf in LED-cure cationic polymerization without added sensitizers • Serves as well-characterized model PAG for substituent-effect photolysis studies

Molecular Formula C15H15F3O3S3
Molecular Weight 396.5 g/mol
Cat. No. B12840344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl(4-(methylthio)phenyl)(phenyl)-l4-sulfaneyl trifluoromethanesulfonate
Molecular FormulaC15H15F3O3S3
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)S(C)(C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C15H15F3O3S3/c1-22-12-8-10-14(11-9-12)23(2,13-6-4-3-5-7-13)21-24(19,20)15(16,17)18/h3-11H,1-2H3
InChIKeyMULHOHJEFXGPJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl(4-(methylthio)phenyl)(phenyl)-l4-sulfaneyl Trifluoromethanesulfonate: Procurement-Grade Profile of a Thioanisole-Functionalized Sulfonium PAG


Methyl(4-(methylthio)phenyl)(phenyl)-l4-sulfaneyl trifluoromethanesulfonate (CAS 187868-29-7; synonym: (4-methylthiophenyl)methyl phenyl sulfonium triflate) is a triarylsulfonium salt belonging to the onium-type ionic photoacid generator (PAG) class . It bears a 4-methylthio substituent on one aryl ring of the sulfonium cation paired with a triflate (CF₃SO₃⁻) counterion . Characterized by a molecular formula of C₁₅H₁₅F₃O₃S₃ (MW 396.47 g/mol), a melting point of 76–79 °C, and a UV absorption maximum (λmax) at 290 nm, this compound is commercially catalogued by Sigma-Aldrich (Product No. 527017) and specified for use as a cationic photoinitiator and photoacid generator . Its structural hallmark—the electron-donating 4-methylthio (–SMe) group appended to the sulfonium cation—distinguishes it from the widely used unsubstituted triphenylsulfonium triflate (TPS-Tf, CAS 66003-78-9) and other generic triarylsulfonium PAGs .

Why Methyl(4-(methylthio)phenyl)(phenyl)-l4-sulfaneyl Triflate Cannot Be Replaced by Generic Triarylsulfonium Triflates


Triarylsulfonium triflate PAGs are not functionally interchangeable despite sharing a common counterion and general sulfonium architecture. The substitution pattern on the cation directly governs the compound's absorption spectrum, photolysis efficiency, thermal profile, and solubility [1]. The unsubstituted benchmark TPS-Tf (λmax ≈ 233 nm) is effectively blind to the industrially important 365 nm (i-line) and 405 nm (h-line, LED) exposure wavelengths, requiring either sensitization or high-energy DUV/EUV sources for activation [2]. The 4-methylthio substituent on the target compound induces a pronounced bathochromic shift (λmax = 290 nm) with extended absorption tailing into the near-UV/visible region, enabling direct photoactivation at wavelengths wholly inaccessible to TPS-Tf . Furthermore, early structure–activity studies by Crivello and Lam established that thiophenoxy-bearing sulfonium salts are categorically more efficient cationic photoinitiators than the parent triphenylsulfonium salts, meaning that even among substituted triarylsulfonium variants, the identity and position of the thioether chromophore produce non-trivial performance gaps [1]. Procurement decisions that treat TPS-Tf or other unsubstituted triarylsulfonium triflates as drop-in replacements will therefore incur wavelength-dependent sensitivity losses and formulation re-optimization costs [1].

Quantitative Differentiation Evidence: Methyl(4-(methylthio)phenyl)(phenyl)-l4-sulfaneyl Triflate vs. Closest Analogs


UV Absorption Redshift: 57 nm Bathochromic Shift vs. Triphenylsulfonium Triflate Enables i-Line and 405 nm LED Compatibility

The target compound exhibits a λmax of 290 nm, compared to 233 nm (neat) or 242 nm (CH₂Cl₂) for unsubstituted triphenylsulfonium triflate (TPS-Tf) . This represents a 57 nm bathochromic shift attributable to the electron-donating 4-methylthio substituent extending π-conjugation on the sulfonium cation. While TPS-Tf's absorption is essentially confined to the deep-UV (effective absorbance negligible beyond ~280 nm), the target compound's absorption tail extends past 330 nm, making it directly photoactivatable with 365 nm i-line mercury lamps and 405 nm LED sources without requiring extrinsic photosensitizers . In contrast, TPS-Tf requires either 248 nm (KrF) or 193 nm (ArF) excimer laser sources, or the addition of sensitizing dyes, to achieve useful acid generation at longer wavelengths .

Photoacid generator UV-Vis absorption Photolithography i-line photoresist LED photocuring

Significantly Lower Melting Point Improves Solubility and Film-Forming Compatibility vs. Triphenylsulfonium Triflate

The target compound has a melting point of 76–79 °C, compared to 133–137 °C for TPS-Tf . This 55–58 °C reduction in melting point is a direct consequence of the asymmetric methylthio-phenyl substitution pattern disrupting crystal packing relative to the highly symmetric (C₃) triphenylsulfonium cation. Lower melting point ionic PAGs typically exhibit enhanced solubility in common resist casting solvents (propylene glycol methyl ether acetate, cyclohexanone, 2-methoxyethanol) and permit higher PAG loading without precipitation or phase separation during pre-exposure bake steps [1]. This is particularly relevant for chemically amplified resist formulations where PAG concentration directly impacts sensitivity and contrast.

Formulation solubility Thermal properties Resist processing PAG loading

Thioanisole Chromophore Enhances Photoinitiation Efficiency: Class-Level Evidence of Superior Cationic Polymerization Performance vs. Triphenylsulfonium Salts

Crivello and Lam (1980) demonstrated that diphenyl-4-thiophenoxyphenylsulfonium hexafluoroarsenate is a more efficient cationic photoinitiator than the corresponding triphenylsulfonium salt, as evaluated by the photoinitiated cationic polymerization of cyclohexene oxide and other epoxy monomers [1]. The thiophenoxy (–S–Ph) or thioanisole (–S–Me) chromophore extends conjugation and alters the reduction potential of the sulfonium cation, facilitating more efficient C–S bond photolysis and proton generation [2]. In Part II of their study, the same authors confirmed that all complex salts bearing the thiophenoxy chromophore with extended conjugation (not impeded through positional isomerization) are more reactive than triphenylsulfonium salts in cationic polymerization [2]. While this is class-level evidence (the exact compound was not the specific test article), the 4-methylthiophenyl substituent on the target compound is a structural congener of the thiophenoxy series and is expected to confer analogous efficiency enhancements relative to TPS-Tf based on the established structure–activity relationship [1][2].

Cationic photopolymerization Photoinitiator efficiency Epoxy curing Photolysis rate

Demonstrated Photopatterning of IGZO and ZTO Metal Oxide Semiconductors Without Conventional Photoresist: A Differentiated Application Space

This specific compound has been successfully deployed as a photoacid generator additive in sol-gel metal oxide precursor solutions for direct UV photopatterning, bypassing conventional photoresist-based lithography entirely. In a 2017 Science paper, Wang et al. demonstrated that adding 5 wt% of (4-methylthiophenyl)methyl phenyl sulfonium triflate to an In(NO₃)₃/Ga(NO₃)₃/Zn(CH₃COO)₂ mixture in 2-methoxyethanol enabled direct photopatterning of indium gallium zinc oxide (IGZO) layers for transparent transistors, with the photogenerated triflic acid inducing differential solubility of the metal oxide precursor [1]. Independently, the Korean Journal of Metals and Materials (2021) reported that self-patterned zinc tin oxide (ZTO) thin-film transistors fabricated using this same PAG exhibited n-type TFT characteristics with an average field-effect mobility (μFET) of 1.48 cm²/V·s and a threshold voltage (VT) of approximately 6.5 V, without requiring any photoresist processing [2]. No comparable direct photopatterning results using unsubstituted TPS-Tf in metal oxide sol-gel systems have been reported at equivalent performance levels, suggesting that the absorption and solubility properties of this compound are uniquely suited to this emerging application.

Metal oxide semiconductor Direct photopatterning Sol-gel precursor Thin-film transistor IGZO ZTO

Triflate Counterion Generates Superacid (pKa ≈ −14): Acid Strength Parity with TPS-Tf but with Wavelength Accessibility Advantage

Upon photolysis, both the target compound and TPS-Tf release trifluoromethanesulfonic acid (triflic acid, HOTf), a superacid with a pKa of approximately −14 (in water) [1]. This acid strength is critical for chemically amplified resist (CAR) applications, as it enables efficient catalytic deprotection of acid-labile protecting groups (e.g., tert-butoxycarbonyl, tert-butyl ester) in phenolic and acrylate resist matrices at low post-exposure bake temperatures . The acid strength is identical between the target compound and TPS-Tf because it is determined solely by the counterion. However, the target compound generates this same superacid upon irradiation at wavelengths (≥290 nm) where TPS-Tf is effectively non-absorbing, thereby delivering equivalent catalytic acid potency but with broader spectral compatibility [2]. For comparison, PAGs employing weaker acid counterions such as p-toluenesulfonate (pTS⁻, conjugate acid pKa ≈ −2.8) or methanesulfonate (pKa ≈ −1.9) generate acids that are over 10 orders of magnitude weaker, significantly limiting deprotection efficiency and resist sensitivity [3].

Superacid Triflic acid Chemically amplified resist Deprotection chemistry Acid catalysis

UV-Photodecomposition Onset at 360 nm Confirms Extended-Wavelength Acid Generation Capability Not Available with TPS-Tf

A 1999 Japanese study (KAKEN) on hyperpolarized aromatic sulfonium compounds reported that (4-methylthiophenyl)methyl phenyl sulfonium salts undergo photodecomposition to methylphenyl sulfide upon UV irradiation at 360 nm, with the decomposition rate enhanced in acetonitrile or protic solvents such as methanol [1]. This 360 nm photodecomposition onset is fully consistent with the compound's λmax of 290 nm and its absorption tail extending beyond 350 nm. In contrast, TPS-Tf, with λmax at 233 nm and negligible absorbance above 280 nm, exhibits no meaningful direct photolysis at 360 nm and requires 248 nm (KrF) or 193 nm (ArF) sources or photosensitization for acid generation [2]. The 360 nm decomposition data provide direct experimental confirmation that this compound generates active photoproducts under i-line (365 nm) exposure conditions.

Photodecomposition UV photolysis Sulfonium PAG 365 nm activation

Procurement-Relevant Application Scenarios Where Methyl(4-(methylthio)phenyl)(phenyl)-l4-sulfaneyl Triflate Outperforms Generic Alternatives


i-Line (365 nm) and 405 nm LED Chemically Amplified Photoresist Formulations

In chemically amplified resist (CAR) systems designed for 365 nm i-line steppers or 405 nm LED exposure tools, the target compound's λmax of 290 nm with extended absorption into the near-UV enables direct photoacid generation without added sensitizers. TPS-Tf (λmax 233 nm) is effectively inactive at these wavelengths, requiring co-formulation with photosensitizing dyes that add cost, complicate formulation, and may contribute to lens contamination through outgassing. The 57 nm bathochromic shift translates to a practical procurement rationale: one PAG replaces a two-component PAG-plus-sensitizer system .

Photoresist-Free Direct Photopatterning of Metal Oxide Semiconductor Thin Films for Flexible Electronics

This compound uniquely enables a photoresist-free patterning workflow for sol-gel metal oxide precursors. Demonstrated for both IGZO (Science, 2017) and ZTO (KJMM, 2021) semiconductor systems at 5 wt% loading, the photogenerated triflic acid induces a solubility switch in the metal oxide precursor film upon UV exposure, allowing direct development in solvent without any photoresist processing. The resulting ZTO TFTs exhibit field-effect mobility of 1.48 cm²/V·s and VT of 6.5 V. Generic TPS-Tf has not been demonstrated in this application modality, likely due to its higher melting point, lower solubility in methoxyethanol-based sol-gel formulations, and insufficient absorption at the UV wavelengths typically used for these patterning processes [1][2].

Cationic UV-Cure Coatings, Adhesives, and 3D Printing Resins Requiring High Throughput at 365–405 nm

For industrial cationic photopolymerization of epoxides, oxetanes, and vinyl ethers using 365 nm or 405 nm LED arrays, the Crivello-class structure–activity relationship indicates that thioanisole-bearing sulfonium salts outperform triphenylsulfonium initiators in polymerization rate and monomer conversion. Although quantitative quantum yield data for this specific compound are not publicly available, the class-level evidence supports its selection over TPS-Tf when LED-based curing systems are employed, as TPS-Tf's absorption at these wavelengths is negligible without sensitization. Procurement of this compound for LED-cure formulations can reduce photoinitiator loading or decrease required UV dose relative to sensitized TPS-Tf systems [3][4].

Academic and Industrial Research on Structure–Property Relationships in Sulfonium PAG Design

As a commercially available, well-characterized sulfonium PAG bearing a single electron-donating substituent (4-SMe) with a defined λmax (290 nm), mp (76–79 °C), and crystallographically tractable structure, this compound serves as an ideal model system for systematic investigations of substituent effects on PAG photophysics, acid generation efficiency (Dill C parameter), and outgassing behavior. Comparative studies benchmarking this compound against TPS-Tf, (4-methylphenyl)diphenylsulfonium triflate, and other mono-substituted triarylsulfonium variants can isolate the electronic contribution of the –SMe group without confounding variables from mixed substitution patterns. The compound's demonstrated compatibility with metal oxide sol-gel chemistry further extends its research utility to hybrid organic–inorganic material patterning studies [1][2].

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